molecular formula C8H4ClIN2 B175156 4-Chloro-8-iodoquinazoline CAS No. 125096-73-3

4-Chloro-8-iodoquinazoline

Cat. No. B175156
M. Wt: 290.49 g/mol
InChI Key: JMEUDFPLOIQUOL-UHFFFAOYSA-N
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Patent
US08912181B2

Procedure details

Tosylic acid dihydrate (0.038 g) was added to a suspension of 2-amino-3-iodobenzamide (0.513 g) supplemented with methyl orthoformate (5 ml) and NMP (1 ml), and the mixture was heated to reflux for 3 hours. After cooling, water was added to the reaction solution, and the deposit was filtrated and dried under reduced pressure to obtain 8-iodoquinazolin-4(1H)-one (0.481 g). Phosphorus oxychloride (10 ml) was added to the obtained 8-iodoquinazolin-4(1H)-one (1.17 g), and the mixture was heated to reflux for 8 hours. The solvent was distilled off under reduced pressure, and chloroform was added to the residue. The reaction solution was neutralized with an aqueous sodium hydroxide solution with cooling in an ice bath and partitioned into organic and aqueous layers. The organic layer was washed with brine. The organic layer thus washed was dried over anhydrous sodium sulfate. Then, the solvent was distilled off, and the residue was purified by neutral silica gel column chromatography (chloroform/ethyl acetate) to obtain 4-chloro-8-iodoquinazoline (0.946 g). 4-(4-Chloroquinazolin-8-yl)-2-(4-hydroxycyclohexylamino)benzonitrile was obtained according to Example 2(1) using the obtained 4-chloro-8-iodoquinazoline instead of compound (1b) and PdCl2dppf instead of Pd(PPh3)4. A compound of Comparative Example 2 was obtained as a pale yellow solid (yield based on 5 steps: 10%) according to Example 79 using the obtained 4-(4-chloroquinazolin-8-yl)-2-(4-hydroxycyclohexylamino)benzonitrile instead of compound (4b) and 3-quinolineboronic acid instead of 3-(tert-butylamino)-4-cyanophenylboronic acid pinacol ester.
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[NH:10][CH:9]=[N:8][C:7]2=O.P(Cl)(Cl)([Cl:15])=O>>[Cl:15][C:7]1[C:6]2[C:11](=[C:2]([I:1])[CH:3]=[CH:4][CH:5]=2)[N:10]=[CH:9][N:8]=1

Inputs

Step One
Name
Quantity
1.17 g
Type
reactant
Smiles
IC=1C=CC=C2C(N=CNC12)=O
Name
Quantity
10 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 8 hours
Duration
8 h
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure, and chloroform
ADDITION
Type
ADDITION
Details
was added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
with cooling in an ice bath
CUSTOM
Type
CUSTOM
Details
partitioned into organic and aqueous layers
WASH
Type
WASH
Details
The organic layer was washed with brine
WASH
Type
WASH
Details
The organic layer thus washed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
Then, the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
the residue was purified by neutral silica gel column chromatography (chloroform/ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=NC2=C(C=CC=C12)I
Measurements
Type Value Analysis
AMOUNT: MASS 0.946 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.